4-Bromo-2-methyl-5-pyrimidinecarboxylic acid
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Overview
Description
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 5th position on the pyrimidine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid typically involves the bromination of 2-methyl-5-pyrimidinecarboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed, followed by purification through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-pyrimidinecarboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid can be compared with other similar compounds such as:
2-Methyl-5-pyrimidinecarboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-5-pyrimidinecarboxylic acid: Lacks the methyl group, potentially altering its chemical properties and applications.
4-Bromo-2-methylpyrimidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Properties
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRNJRWHSKCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525149-72-7 |
Source
|
Record name | 4-bromo-2-methyl-5-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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